molecular formula C19H23NO B14415996 3-(Diethylamino)-1,3-diphenylpropan-1-one CAS No. 83188-05-0

3-(Diethylamino)-1,3-diphenylpropan-1-one

Cat. No.: B14415996
CAS No.: 83188-05-0
M. Wt: 281.4 g/mol
InChI Key: MSWDDCGLJSEVKL-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1,3-diphenylpropan-1-one typically involves the reaction of diethylamine with a suitable precursor, such as benzaldehyde, under controlled conditions. One common method is the condensation reaction between benzaldehyde and diethylamine in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Diethylamino)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)phenol: Similar in structure but with a phenol group instead of a ketone.

    Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with similar diethylamino functionality.

Uniqueness

3-(Diethylamino)-1,3-diphenylpropan-1-one is unique due to its specific combination of a diethylamino group and a diphenylpropanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

83188-05-0

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-(diethylamino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H23NO/c1-3-20(4-2)18(16-11-7-5-8-12-16)15-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3

InChI Key

MSWDDCGLJSEVKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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